molecular formula C9H7BrO2S B6174667 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione CAS No. 71887-63-3

3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione

Cat. No. B6174667
CAS RN: 71887-63-3
M. Wt: 259.1
InChI Key:
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Description

3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione, also known as 4-bromothiophene-1,1-dioxide, is a heterocyclic compound with a bromine atom at the 4-position of the thiophene ring. It is a colorless solid which is soluble in organic solvents and has a melting point of 125-127 °C. 4-bromothiophene-1,1-dioxide is of interest due to its potential applications in organic synthesis, as a precursor for drug synthesis and as a building block for other molecules.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dionehene-1,1-dioxide is not well understood. However, it is believed that the bromine atom at the 4-position of the thiophene ring is responsible for the reactivity of the compound. The bromine atom is thought to act as an electron-withdrawing group, allowing the compound to undergo a variety of reactions. For example, the bromine atom can act as a nucleophile, allowing the compound to react with other molecules. In addition, the bromine atom can act as an electron-donating group, allowing the compound to form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dionehene-1,1-dioxide are not well understood. However, it is believed that the compound may have a variety of effects on the body. For example, it has been suggested that the compound may act as an antioxidant, protecting cells from oxidative damage. In addition, it has been suggested that the compound may act as an anti-inflammatory agent, reducing inflammation in the body. Finally, it has been suggested that the compound may act as a neuroprotective agent, protecting neurons from damage.

Advantages and Limitations for Lab Experiments

The use of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dionehene-1,1-dioxide in laboratory experiments has a number of advantages and limitations. One of the main advantages is that the compound is relatively inexpensive and easy to obtain. In addition, the compound is relatively stable, making it suitable for use in a variety of experiments. However, the compound is also relatively reactive, making it difficult to handle and store. In addition, the compound has a low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research on 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dionehene-1,1-dioxide. One potential direction is to further investigate the biochemical and physiological effects of the compound. This could include studying the compound’s antioxidant, anti-inflammatory, and neuroprotective properties. In addition, further research could be conducted to explore the potential applications of the compound in organic synthesis, drug synthesis, and materials science. Finally, further research could be conducted to explore the potential toxicity of the compound and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dionehene-1,1-dioxide can be synthesized from 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dionehene-3-carboxaldehyde and sodium iodide in acetonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium acetate. The reaction proceeds through the formation of an aldehyde-iodine adduct, which is then oxidized to the desired product. The reaction is typically carried out at room temperature and the yields are typically in the range of 80-90%.

Scientific Research Applications

3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dionehene-1,1-dioxide has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and materials science. For example, it has been used as a building block for the synthesis of a variety of organic compounds, such as polythiophenes, polythiophene derivatives, and polythiophene-containing polymers. It has also been used in the synthesis of drugs, such as the anticonvulsant lamotrigine and the antipsychotic risperidone. In materials science, 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dionehene-1,1-dioxide has been used as a component of polythiophene-based conducting polymers for use in electronic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 3-(4-bromophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then cyclized with sulfur to form the final product.", "Starting Materials": ["4-bromobenzaldehyde", "ethyl acetoacetate", "sulfur"], "Reaction": ["Step 1: React 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 3-(4-bromophenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Cyclize the intermediate with sulfur to form 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione."] }

CAS RN

71887-63-3

Molecular Formula

C9H7BrO2S

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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